Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester
Description
Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester (CAS 1000196-80-7) is a substituted benzoic acid ester characterized by a formyl group at position 6, methoxy groups at positions 2 and 3, and an ethyl ester moiety at the carboxylic acid position. This compound is structurally related to opianic acid (6-formyl-2,3-dimethoxybenzoic acid), which serves as its parent carboxylic acid .
In industrial contexts, benzoic acid derivatives are frequently hydrogenated to produce cyclohexanecarboxylic acid intermediates, which are critical for synthesizing fine chemicals and pharmaceuticals . The presence of electron-withdrawing (formyl) and electron-donating (methoxy) groups in this compound may influence its reactivity in hydrogenation or electrophilic substitution reactions.
Properties
IUPAC Name |
ethyl 6-formyl-2,3-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)10-8(7-13)5-6-9(15-2)11(10)16-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGXRMRBBDDPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346244 | |
| Record name | Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104270-87-3 | |
| Record name | Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 6-formyl-2,3-dimethoxybenzoic acid with Ethanol
The most direct and commonly reported method for preparing this compound is the esterification of 6-formyl-2,3-dimethoxybenzoic acid with ethanol. This process typically involves:
- Starting Material: 6-formyl-2,3-dimethoxybenzoic acid
- Reagent: Ethanol (as both solvent and reactant)
- Catalyst: Thionyl chloride (SOCl2) or acid catalysts to activate the carboxylic acid
- Conditions: Low temperature range, generally between 0°C and 20°C
- Reaction Time: Several hours (typically 3-6 hours)
- Yield: Approximately 68% under optimized conditions
The reaction mechanism involves initial conversion of the carboxylic acid to the corresponding acid chloride intermediate by thionyl chloride, followed by nucleophilic attack by ethanol to form the ethyl ester. The mild temperature helps preserve the sensitive formyl and methoxy substituents on the aromatic ring.
| Parameter | Details |
|---|---|
| Starting material | 6-formyl-2,3-dimethoxybenzoic acid |
| Reagent | Ethanol |
| Catalyst | Thionyl chloride |
| Temperature | 0–20 °C |
| Reaction time | Several hours (3–6 h) |
| Yield | ~68% |
This method is widely accepted for laboratory-scale synthesis and provides a balance between yield and preservation of functional groups.
Alternative Synthetic Routes and Related Ester Preparations
While direct literature on alternative methods for this exact compound is limited, related benzoic acid esters with similar substitution patterns are often prepared by:
Acylation of hydroxy or acetal derivatives: Starting from 2-formyl-2-hydroxy-but-3-ene or its acetals, acylation with acid halides or anhydrides can yield esters that, upon rearrangement and hydrolysis, produce formyl-substituted esters. This method is more common in complex synthetic schemes for β-formyl esters but can be adapted for aromatic systems.
Use of copper-catalyzed rearrangement: In some cases, copper (I) chloride catalyzes rearrangement reactions of acylated hydroxy-alkenes to form β-formyl esters with high yields (>80%). Although this is more relevant to aliphatic systems, the principles may inform aromatic ester synthesis strategies.
Microwave-assisted synthesis: For related benzoic acid derivatives, microwave irradiation has been used to accelerate esterification and derivatization reactions, improving yields and reducing reaction times. This approach may be applicable to ethyl 6-formyl-2,3-dimethoxybenzoate synthesis with appropriate optimization.
Detailed Research Findings and Notes
The esterification reaction using thionyl chloride is preferred because it activates the carboxylic acid without harsh conditions that might degrade the formyl or methoxy groups.
The yield of 68% is considered moderate; optimization of reaction time, temperature, and molar ratios can potentially improve this.
Removal of by-products such as HCl and SO2 gases during the reaction is critical to drive the reaction forward and avoid side reactions.
The stability of the formyl group during esterification is a key consideration; mild conditions prevent its oxidation or reduction.
The compound’s ester group can be hydrolyzed under basic conditions, which is relevant for downstream chemical transformations or biological studies.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct esterification | 6-formyl-2,3-dimethoxybenzoic acid | Ethanol, thionyl chloride | 0–20 °C, several hours | ~68 | Mild conditions preserve functional groups |
| Acylation and rearrangement | 2-formyl-2-hydroxy-but-3-ene derivatives | Acid halide, Cu(I)Cl catalyst | 50–180 °C, inert gas stripping | >80 | More common for aliphatic esters |
| Microwave-assisted esterification | Aminobenzoic acid derivatives | Pyridine, substituted chloroformates | Elevated temp, short time | Variable | Accelerated synthesis, applicable to analogs |
Scientific Research Applications
Medicinal Chemistry Applications
Benzoic acid derivatives are significant in pharmaceutical research due to their ability to interact with biological targets.
Pharmacological Activities
- PPAR Agonists : Compounds similar to benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester have been found to bind to Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in metabolic regulation. This interaction is beneficial for treating conditions such as dyslipidemia, obesity, and type 2 diabetes .
- Anti-inflammatory Properties : Research indicates that benzoic acid derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Applications in Organic Synthesis
The compound serves as an intermediate in various organic synthesis processes.
Case Studies
- Synthesis of Novel Compounds : Researchers have utilized benzoic acid derivatives in the synthesis of complex molecules such as azaindoles and other heterocycles, which have shown promising biological activities .
- Formylating Agent : As a formylating reagent, it can be employed in various reactions to introduce aldehyde functionalities into target molecules .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Benzoic Acid, 6-Formyl-2,3-Dimethoxy-, Ethyl Ester
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Research Challenges and Opportunities
- Synthetic Optimization : The compound’s low natural abundance (0.54% in coal-derived organics) necessitates efficient synthetic routes, such as Friedel-Crafts acylation or esterification of opianic acid .
- Biosensor Compatibility : While the biosensor in shows promiscuity for benzoic acid derivatives, the target compound’s substituent positions may require mutagenesis to improve detection sensitivity.
- Environmental Impact : Compared to chlorinated esters (e.g., lactofen, CAS 77501-63-4), the target compound’s environmental persistence and toxicity remain unstudied .
Biological Activity
Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester (CAS No. 104270-87-3), is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄O₅
- Molecular Weight : 238.24 g/mol
- Synonyms : Ethyl 6-formyl-2,3-dimethoxybenzoate
Biological Activity Overview
The biological activity of benzoic acid derivatives is often attributed to their ability to interact with various biological targets. The specific compound has been investigated for several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that benzoic acid derivatives may exhibit antimicrobial properties, making them candidates for further research in treating infections caused by bacteria and fungi .
- Anticancer Potential : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, structural analogs have shown effectiveness against breast cancer cell lines by inducing apoptosis and disrupting microtubule assembly .
- Enzyme Inhibition : The compound is also being explored for its ability to inhibit specific enzymes that are crucial for the survival of pathogenic organisms .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Cellular Targets : The compound may bind to proteins or enzymes involved in critical cellular processes, thereby altering their function.
- Induction of Apoptosis : Similar compounds have been shown to enhance caspase activity, leading to programmed cell death in cancer cells .
- Microtubule Destabilization : Some studies have indicated that certain benzoic acid derivatives can destabilize microtubules, which is a common mechanism for anticancer agents .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzoic acid derivatives against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting potential use in developing new antimicrobial agents .
- Cancer Cell Studies : In vitro studies on MDA-MB-231 breast cancer cells demonstrated that treatment with structurally similar compounds led to morphological changes indicative of apoptosis at concentrations of 1 µM and above. The enhancement of caspase-3 activity further confirmed these findings .
Data Table
Q & A
Basic: What are the established methods for synthesizing and purifying benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester?
Answer:
Synthesis typically involves esterification of the parent benzoic acid derivative under acidic or catalytic conditions. For purification, column chromatography (e.g., ethyl acetate/hexane gradients) is widely used to isolate the compound from reaction mixtures . Structural confirmation employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) resolves substituent positions, such as methoxy groups (δ 3.8–4.0 ppm) and formyl protons (δ ~9.8 ppm) .
- Mass spectrometry verifies molecular weight (e.g., observed m/z vs. calculated) .
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Answer:
- High-resolution mass spectrometry (HRMS) ensures accurate molecular formula determination.
- Multidimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic systems, critical for distinguishing methoxy and formyl substituents .
- X-ray crystallography (if crystalline) provides unambiguous spatial arrangement of substituents .
Advanced: How can density functional theory (DFT) optimize experimental design for studying this compound’s electronic properties?
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) predict:
- Electrostatic potential surfaces to identify reactive sites (e.g., formyl group’s electrophilicity).
- Frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and photochemical activity .
- Vibrational frequencies (IR) for comparison with experimental data, reducing misassignment errors .
Advanced: How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?
Answer:
- Solvent effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent-induced shifts in NMR or IR .
- Conformational analysis : Compare Boltzmann-weighted DFT spectra (multiple conformers) with experimental data to identify dominant structures .
- Isotopic labeling : Use deuterated analogs to validate peak assignments in complex NMR spectra .
Basic: What factors influence the stability of this compound during storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the formyl group.
- Moisture control : Use desiccants to avoid hydrolysis of the ester bond.
- Temperature : Long-term stability requires storage at –20°C under inert gas (e.g., N₂) .
Advanced: What mechanistic insights explain its reported biological activities (e.g., antimicrobial, antioxidant)?
Answer:
- Antimicrobial action : The formyl and methoxy groups disrupt microbial membranes via hydrogen bonding and hydrophobic interactions .
- Antioxidant activity : Electron-donating methoxy groups stabilize free radicals, while the ester moiety enhances bioavailability .
- Structure-activity relationships (SAR) : Comparative studies with analogs (e.g., methyl vs. ethyl esters) reveal steric and electronic effects on potency .
Advanced: How do substituent variations (e.g., methoxy vs. hydroxy groups) affect its reactivity in nucleophilic acyl substitution?
Answer:
- Methoxy groups : Electron-donating effects deactivate the ester carbonyl, reducing nucleophilic attack rates.
- Hydroxy groups : Hydrogen bonding with solvents (e.g., protic media) can increase solubility but promote hydrolysis.
- Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to quantify substituent effects .
Basic: What chromatographic methods are suitable for quantifying this compound in complex mixtures?
Answer:
- Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm for aromatic systems).
- GC-MS (after derivatization) for volatile derivatives, using internal standards (e.g., deuterated analogs) to improve accuracy .
Advanced: How can isotopic labeling (e.g., ¹³C-formyl) aid in tracking metabolic pathways of this compound?
Answer:
- Isotope-ratio mass spectrometry (IRMS) traces labeled atoms in metabolites.
- NMR-based flux analysis maps carbon incorporation into biological intermediates, clarifying degradation pathways .
Advanced: What strategies mitigate synthetic challenges in introducing the 6-formyl group without side reactions?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., methoxy) during formylation using trimethylsilyl chloride.
- Directed ortho-metalation : Use lithiation strategies to regioselectively introduce the formyl group .
- Low-temperature conditions (–78°C) suppress unwanted aldol condensation of the formyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
